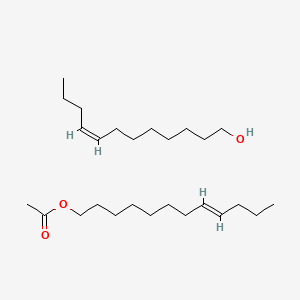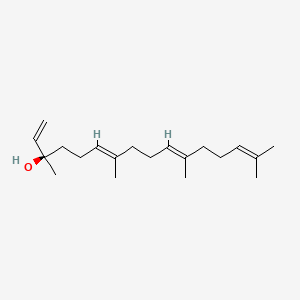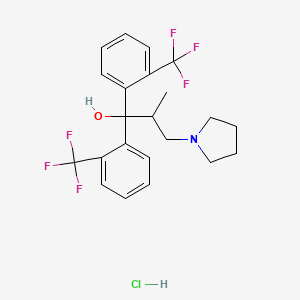
1-Pyrrolidinepropanol, alpha,alpha-bis(alpha,alpha,alpha-trifluoro-o-tolyl)-beta-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the specific requirements and available resources.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various fluorinated solvents . The conditions for these reactions can vary, but they often involve refluxing in methanol or other suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A compound with similar trifluoromethyl groups but lacking the pyrrolidinyl moiety.
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups but different structural arrangement.
1,3-Bis(trifluoromethyl)-5-bromobenzene: A compound with both trifluoromethyl and bromine substituents.
Uniqueness
3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride is unique due to the combination of trifluoromethyl groups and a pyrrolidinyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
102584-54-3 |
|---|---|
Molecular Formula |
C22H24ClF6NO |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
2-methyl-3-pyrrolidin-1-yl-1,1-bis[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H23F6NO.ClH/c1-15(14-29-12-6-7-13-29)20(30,16-8-2-4-10-18(16)21(23,24)25)17-9-3-5-11-19(17)22(26,27)28;/h2-5,8-11,15,30H,6-7,12-14H2,1H3;1H |
InChI Key |
VABLBZOLPWOUMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)C(C2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


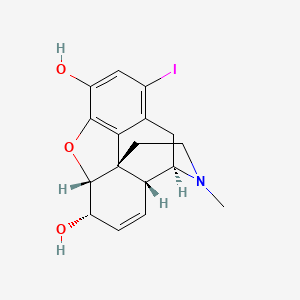
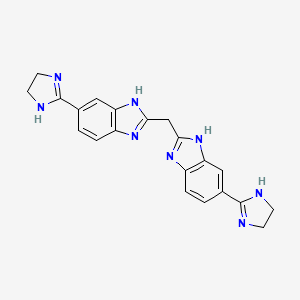
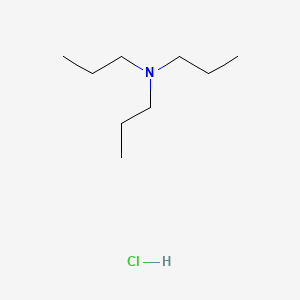
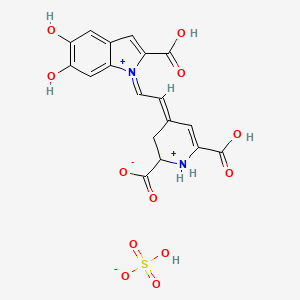
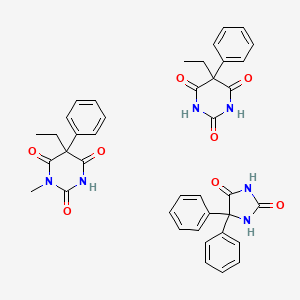

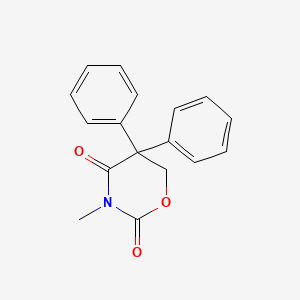
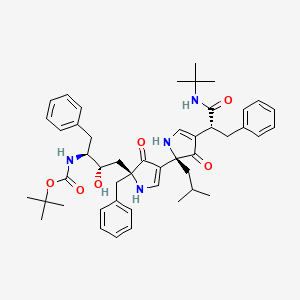
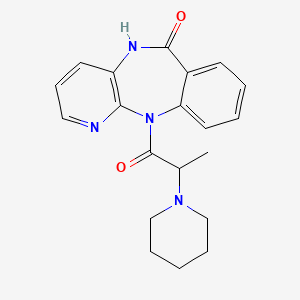
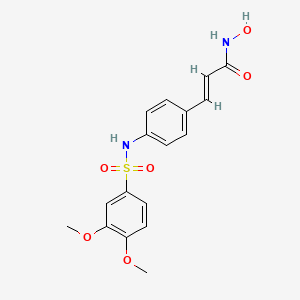
![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
